Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Description
Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a quinoline core substituted with a propyl ester, methyl, phenyl, and 2-propoxyphenyl groups. Its structural complexity arises from the fusion of a partially saturated six-membered ring with an aromatic quinoline system.
The compound’s crystallographic data, if available, would likely have been refined using programs like SHELXL , with visualization facilitated by ORTEP-3 . Such tools are critical for resolving its three-dimensional conformation, particularly the spatial arrangement of the 2-propoxyphenyl and phenyl substituents, which may sterically hinder interactions or influence packing efficiency in the solid state.
Properties
Molecular Formula |
C29H33NO4 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO4/c1-4-15-33-25-14-10-9-13-22(25)27-26(29(32)34-16-5-2)19(3)30-23-17-21(18-24(31)28(23)27)20-11-7-6-8-12-20/h6-14,21,27,30H,4-5,15-18H2,1-3H3 |
InChI Key |
NSAXGXMHIDMEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as ammonium acetate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of substituted quinoline compounds.
Scientific Research Applications
Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Electronic Properties
The quinoline core distinguishes this compound from pyrimidin-dione or glucopyranoside derivatives (e.g., compounds in and ). The target compound’s quinoline ring provides aromatic π-system interactions, unlike the saturated glucopyranosides in , which rely on hydroxyl groups for solubility .
Hydrogen Bonding and Solubility
Hydrogen-bonding capacity varies significantly across compound classes:
- The target compound’s ester and ketone groups act as hydrogen-bond acceptors, while the propoxyphenyl ether oxygen may serve as a weak donor. This results in moderate solubility in polar aprotic solvents like DMSO.
- In contrast, 4-Hydroxyphenylethyl-1-O-β-D-glucopyranoside () contains multiple hydroxyl and glycosidic oxygen atoms, enabling extensive hydrogen bonding and higher aqueous solubility .
Isoelectronic and Isovalent Considerations
Per the principle of isovalency (), compounds with analogous electron distribution may exhibit similar reactivity despite structural differences. For example, replacing the target compound’s propyl ester with a methyl group could enhance electrophilicity at the carbonyl carbon, akin to modifications seen in pyrimidin-dione derivatives (). However, the quinoline core’s electron-withdrawing nature differentiates its reactivity from purely aliphatic systems .
Data Table: Comparative Analysis of Key Features
Research Implications and Limitations
While crystallographic software (e.g., SHELX ) enables precise structural analysis, direct comparisons are hindered by the lack of published data on the target compound’s physical or biological properties. Future studies should prioritize experimental determination of its solubility, stability, and intermolecular interactions, leveraging graph-set analysis () to decode hydrogen-bonding networks.
Biological Activity
Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, highlighting its potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C30H35NO4 |
| Molecular Weight | 469.60 g/mol |
| CAS Number | Not available |
Structural Features
The unique structural features of this compound include:
- A quinoline core that is characteristic of many biologically active compounds.
- Multiple functional groups that may interact with various biological targets.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anti-cancer activity. For instance, studies have shown that certain quinoline compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.
Case Study
A study published in the Chemistry and Pharmaceutical Bulletin evaluated the anticancer effects of several quinoline derivatives. The results demonstrated that compounds similar to propyl 2-methyl-5-oxo-7-phenyl... exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potent anti-proliferative effects .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
The mechanism by which these compounds exert their anti-inflammatory effects typically involves:
- Inhibition of inducible nitric oxide synthase (iNOS).
- Suppression of NF-kB signaling pathways.
- Modulation of cyclooxygenase enzymes.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that similar quinoline derivatives can act as selective inhibitors for various enzymes implicated in disease processes.
Research Findings
In vitro studies have demonstrated that these compounds can effectively inhibit enzymes such as:
- Cyclooxygenase (COX)
- Lipoxygenase (LOX)
These findings suggest that propyl 2-methyl-5-oxo... could serve as a lead compound for developing new anti-inflammatory agents.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of propyl 2-methyl-5-oxo..., it is essential to compare it with structurally related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Ethyl 2-methyl-5-oxo... | Moderate anticancer activity | 15 |
| Methyl 2-methyl-5-oxo... | Significant anti-inflammatory effects | 10 |
| Propyl 2-methyl... | Potent anticancer and anti-inflammatory | TBD |
Unique Attributes
The presence of the propyl group in this compound may enhance its solubility and bioavailability compared to other derivatives, potentially leading to improved therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
